

An In-depth Technical Guide to 4-Hydroxyhexanoic Acid (CAS 13532-38-2)

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Compound of Interest

Compound Name: 4-Hydroxyhexanoic acid

Cat. No.: B087786

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Introduction

4-Hydroxyhexanoic acid (4-HHA), with the CAS registry number 13532-38-2, is a six-carbon hydroxy fatty acid. Its structure, featuring a hydroxyl group at the fourth carbon, imparts specific chemical and biological properties that make it a molecule of interest in various scientific fields. This technical guide provides a comprehensive overview of 4-HHA, including its chemical and physical properties, synthesis methodologies, biological significance, and analytical techniques.

Chemical and Physical Properties

4-Hydroxyhexanoic acid is a chiral molecule and exists as two stereoisomers: (4R)-**4-hydroxyhexanoic acid** and (4S)-**4-hydroxyhexanoic acid**. The physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	13532-38-2	[1]
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[1]
IUPAC Name	4-hydroxyhexanoic acid	[1]
Synonyms	4-hydroxycaproic acid	[1]
Boiling Point	280.4 °C at 760 mmHg (estimated)	
Flash Point	137.6 °C (estimated)	
Density	1.1 g/cm ³ (estimated)	
pKa	4.62 (predicted)	
Solubility	Soluble in water	

Synthesis of 4-Hydroxyhexanoic Acid

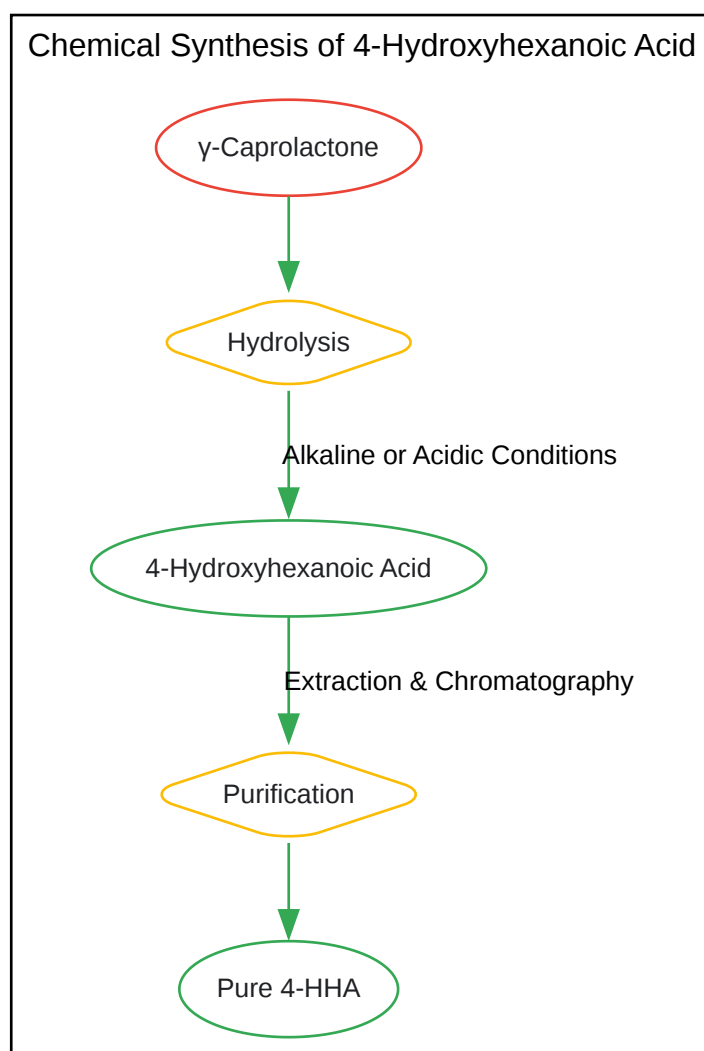
4-Hydroxyhexanoic acid can be synthesized through both chemical and biocatalytic methods.

Chemical Synthesis: Hydrolysis of γ -Caprolactone

A common and straightforward method for the chemical synthesis of **4-hydroxyhexanoic acid** is the hydrolysis of its corresponding lactone, γ -caprolactone. This can be achieved under either alkaline or acidic conditions.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ -caprolactone in a suitable solvent, such as a mixture of water and ethanol to ensure miscibility.[2]
- **Addition of Base:** Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the γ -caprolactone solution while stirring. A typical molar ratio of lactone to base is 1:1.1.[2]

- **Reaction Conditions:** Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-4 hours.^[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with a dilute strong acid (e.g., hydrochloric acid) to protonate the carboxylate salt of **4-hydroxyhexanoic acid**.^[2]
- **Extraction:** Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.^[2]
- **Purification:** Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter the solution and concentrate it under reduced pressure to obtain the crude **4-hydroxyhexanoic acid**.^[2] Further purification can be achieved by column chromatography on silica gel.^{[3][4][5]}
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ -caprolactone in an aqueous solution.^[2]
- **Addition of Acid:** Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl), to the solution.^[2]
- **Reaction Conditions:** Heat the mixture to reflux and maintain the temperature for the desired reaction time.^[2] Monitor the reaction progress using an appropriate analytical technique.
- **Work-up:** Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).^[2]
- **Extraction and Purification:** Follow the extraction and purification steps outlined in the alkaline hydrolysis protocol.^[2]



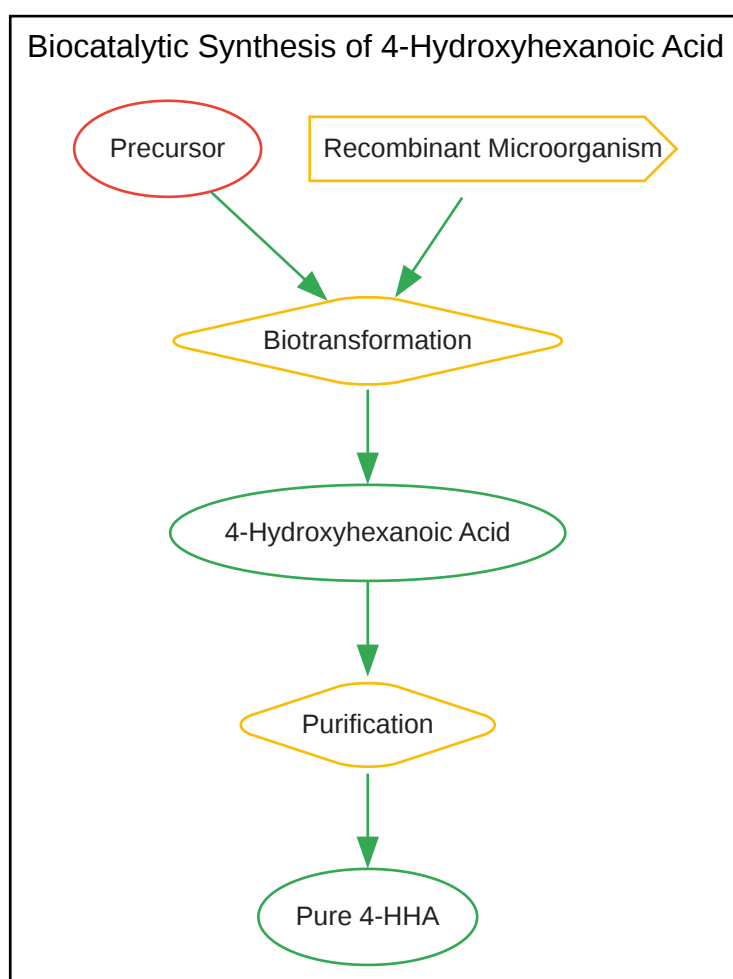
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Figure 1: Chemical synthesis workflow for **4-hydroxyhexanoic acid**.

Biocatalytic Synthesis

Biocatalytic routes offer a green and highly specific alternative for the synthesis of **4-hydroxyhexanoic acid**. Whole-cell biocatalysts, such as recombinant strains of *Pseudomonas*, have been shown to be effective in producing hydroxy fatty acids. For instance, recombinant *Pseudomonas taiwanensis* has been engineered to synthesize 6-hydroxyhexanoic acid from cyclohexane through a four-step enzymatic cascade.[6] A similar enzymatic pathway could be envisioned for the production of **4-hydroxyhexanoic acid** from a suitable precursor.

- **Cultivation of Biocatalyst:** Cultivate a recombinant bacterial strain (e.g., *Pseudomonas putida*) harboring the necessary enzymes for the multi-step oxidation of a suitable precursor. [6][7]
- **Induction of Enzyme Expression:** Induce the expression of the catalytic enzymes using an appropriate inducer (e.g., IPTG) when the cell culture reaches a desired optical density.
- **Biotransformation:** Harvest the cells and resuspend them in a buffer containing the precursor substrate. The biotransformation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.
- **Extraction and Purification:** After the biotransformation, separate the cells from the culture medium. The **4-hydroxyhexanoic acid** can then be extracted from the supernatant and purified using methods similar to those described for chemical synthesis.



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Figure 2: Biocatalytic synthesis workflow for **4-hydroxyhexanoic acid**.

Biological Activity and Significance

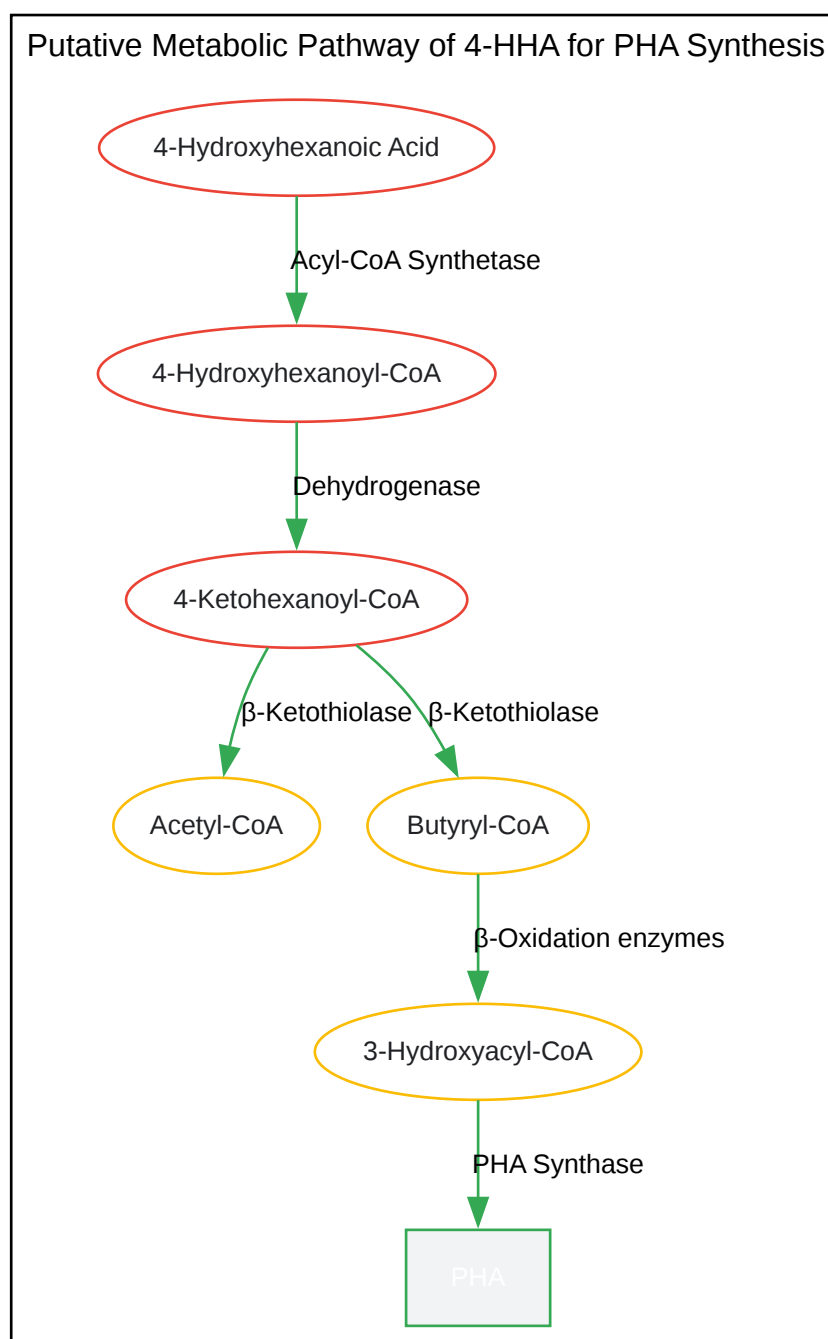
The primary biological significance of **4-hydroxyhexanoic acid** lies in its role as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.

Precursor for Polyhydroxyalkanoate (PHA) Synthesis

Certain bacteria can utilize **4-hydroxyhexanoic acid** as a carbon source for the synthesis of PHAs. Recombinant strains of *Pseudomonas putida* have been shown to incorporate **4-hydroxyhexanoic acid** into the PHA polymer chain, resulting in a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and **4-hydroxyhexanoic acid**.^[7]

The conversion of **4-hydroxyhexanoic acid** into a substrate for PHA synthase likely involves enzymes of the β -oxidation pathway. The proposed metabolic pathway is as follows:

- **Activation:** **4-hydroxyhexanoic acid** is first activated to its coenzyme A (CoA) thioester, 4-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase.
- **Dehydrogenation:** A dehydrogenase catalyzes the oxidation of the hydroxyl group at the C4 position to a keto group, forming 4-ketohexanoyl-CoA.
- **Thiolytic Cleavage:** A β -ketothiolase would then cleave 4-ketohexanoyl-CoA, yielding acetyl-CoA and butyryl-CoA.
- **Conversion to PHA Precursor:** Butyryl-CoA can then enter the established PHA synthesis pathway. It can be converted to crotonyl-CoA, which is then hydrated to (S)-3-hydroxybutyryl-CoA and subsequently isomerized to (R)-3-hydroxybutyryl-CoA, the direct precursor for PHA synthase. Alternatively, butyryl-CoA can be elongated to 3-hydroxyhexanoyl-CoA.



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Figure 3: Proposed metabolic pathway of 4-HHA to PHA.

Analytical Methods

The identification and quantification of **4-hydroxyhexanoic acid** are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of **4-hydroxyhexanoic acid**, a derivatization step is usually required to increase its volatility.

- **Sample Preparation (Methanolysis):** The sample containing **4-hydroxyhexanoic acid** (e.g., from a PHA polymer) is subjected to methanolysis. This is typically done by heating the sample in a mixture of methanol and sulfuric acid in chloroform.^[8] This process converts the hydroxy acid to its methyl ester.
- **Extraction:** After cooling, water is added to separate the organic and aqueous phases. The organic phase containing the methyl ester of **4-hydroxyhexanoic acid** is collected.^[8]
- **GC-MS Analysis:** The organic extract is injected into a GC-MS system. The components are separated on a suitable capillary column (e.g., a wax column) and detected by the mass spectrometer.^{[8][9][10]} The identification of the **4-hydroxyhexanoic acid** methyl ester is based on its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR can be used to confirm the structure of **4-hydroxyhexanoic acid**. The expected chemical shifts in the ^1H NMR spectrum would include signals for the methyl, methylene, and methine protons, with the proton on the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. Similarly, the ^{13}C NMR spectrum would show distinct signals for each of the six carbon atoms.^{[7][11]}

Conclusion

4-Hydroxyhexanoic acid is a versatile molecule with potential applications in the synthesis of biodegradable polymers. The availability of both chemical and biocatalytic synthesis routes provides flexibility in its production. Its role as a monomer in PHA biosynthesis highlights its importance in the field of bioplastics. Further research into its metabolic pathways and the development of more efficient synthesis methods will undoubtedly expand its applications in the future.

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